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Compound of Interest

Compound Name: Cyclododecanone, 2-phenyl-

CAS No.: 50717-87-8

Cat. No.: B14651793

Get Quote

Introduction & Structural Context
2-Phenylcyclododecanone (

) represents a class of

-arylated macrocycles where ring conformability plays a critical role in spectroscopic output.
Unlike rigid small-ring ketones (e.g., cyclohexanone), the 12-membered ring adopts specific
low-energy conformations—typically the [3333] square conformation—which significantly
influences the magnetic environment of the

-proton and the carbonyl stretching frequency.

Synthesis Context
The primary route for high-purity isolation is the Pd-catalyzed

-arylation of cyclododecanone using bromobenzene, a method pioneered by the Buchwald and
Hartwig groups. This pathway minimizes side-products common in base-mediated alkylations
(e.g., poly-arylation), ensuring the spectroscopic data reflects the mono-substituted product.
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Experimental Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational flexibility of the cyclododecane ring results in broadening of methylene

signals, but the

-methine proton provides a distinct diagnostic handle.

H NMR Data (400 MHz, CDCl

)
Diagnostic Signal (

-H): The proton at the C2 position (adjacent to both the carbonyl and the phenyl ring) is the
most critical indicator of successful arylation. It appears downfield due to the combined
deshielding of the carbonyl anisotropy and the aromatic ring current.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.25 – 7.35 Multiplet (m) 2H Ar-H (meta)

Typical

monosubstituted

benzene pattern.

7.18 – 7.24 Multiplet (m) 3H Ar-H (ortho/para)
Overlapping

aromatic signals.

3.65 – 3.75
Doublet of

Doublets (dd)
1H

CH-Ph (

-proton)

Key Diagnostic:

Shifted downfield

from ~2.4 ppm

(parent ketone)

to ~3.7 ppm. The

coupling

constants (

Hz) reflect the

dihedral angle in

the [3333]

conformation.

2.30 – 2.60 Multiplet (m) 2H -CH

Methylene

protons on the

other side of the

carbonyl (C12).

1.10 – 1.90 Broad Multiplet 18H
Ring -CH

-

The "methylene

envelope"

characteristic of

macrocycles.

C NMR Data (100 MHz, CDCl

)
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Carbonyl Shift: The ring size effect in cyclododecanone typically places the carbonyl

resonance slightly upfield compared to medium rings due to transannular strain relief, but the

-phenyl group adds a slight deshielding effect.

Chemical Shift (

, ppm)
Assignment Notes

208.5 C=O (Carbonyl) Characteristic ketone signal.

139.2 Ar-C (ipso) Quaternary aromatic carbon.

128.8, 128.2, 126.9 Ar-C (ortho, meta, para) Standard aromatic signals.

54.5
CH-Ph (

-carbon)

Significantly shifted from

parent CH

(~40 ppm).

40.2 -CH
Methylene alpha to carbonyl

(unsubstituted side).

22.0 – 26.5 Ring CH Cluster of signals for C3–C11

carbons.

B. Infrared (IR) Spectroscopy
IR analysis is useful for confirming the retention of the ketone functionality and the introduction

of the aromatic system.

Carbonyl Stretch (

):1708 cm

.

Analysis: Cyclododecanone typically absorbs at ~1710 cm

. The introduction of the phenyl group at the

-position (without conjugation to the C=O) has a minimal effect on the stretching
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frequency, unlike

-unsaturated systems which would lower it to ~1680 cm

.

Aromatic C-H Stretch:3030 – 3060 cm

(Weak).

Aromatic Overtones:1600, 1495 cm

(Ring breathing modes).

C-H Bending:700, 750 cm

(Strong).

Analysis: These two bands are diagnostic for a monosubstituted benzene ring (out-of-

plane bending).

C. Mass Spectrometry (MS)
The fragmentation pattern follows standard ketone pathways, with McLafferty rearrangement

being a dominant feature due to the availability of

-hydrogens in the large ring.

Molecular Ion (

):m/z 258

Base Peak: Often m/z 91 (Tropylium ion,

) or m/z 55.

Key Fragments:

m/z 258: Parent Ion.

m/z 181: Loss of Phenyl (
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).

m/z 105: Phenylethyl cation (common in

-phenyl ketones).

Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of 2-

phenylcyclododecanone from crude reaction mixtures.

Crude Reaction Mixture
(Pd-Catalyzed Arylation)

Flash Chromatography
(Hexanes/EtOAc)

Isolated Solid
(White Crystals)

IR Spectroscopy
Check: 1708 cm⁻¹ (C=O)

Check: 700/750 cm⁻¹ (Mono-Ar)

Mass Spectrometry
Check: M+ = 258

Check: m/z 91 (Tropylium)

1H NMR (400 MHz)
Diagnostic: δ 3.7 ppm (dd)

Confirm: [3333] Conformation

Structure Validated?

 Critical Check

2-Phenylcyclododecanone
(Validated Reference Std)

 Yes
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Caption: Analytical workflow for the isolation and validation of 2-phenylcyclododecanone,

highlighting the

-proton NMR signal as the critical decision gate.

Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is crucial for identifying this compound in biological or

metabolic studies. The large ring allows for specific rearrangement not seen in smaller cyclic

ketones.

Molecular Ion
(m/z 258)

Alpha Cleavage
(Ring Opening)

McLafferty
Rearrangement

Tropylium Ion
(m/z 91)Formation of C7H7+

Loss of Phenyl
(m/z 181)

-C6H5

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 2-phenylcyclododecanone under Electron Impact

(EI) ionization.
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of 2-Phenylcyclododecanone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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